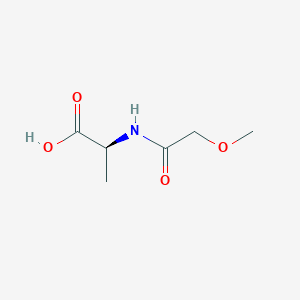

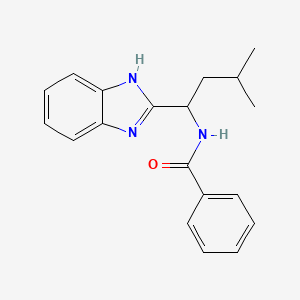

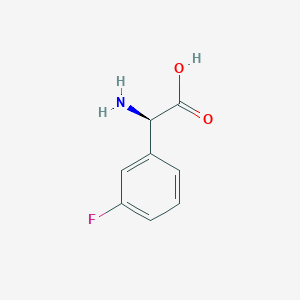

![molecular formula C22H19N3O B3119993 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide CAS No. 25810-59-7](/img/structure/B3119993.png)

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide

Descripción general

Descripción

“N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide” is a chemical compound with the linear formula C16H15N3O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by various techniques such as ¹H NMR, IR, elemental and X-ray analysis .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved resources, benzimidazole derivatives have been studied for their reactivity in various contexts .Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, closely related to the chemical structure , have been studied for their cardiac electrophysiological activity. These compounds have shown potency in in vitro assays, comparable to clinically trialed selective class III agents, indicating their potential in cardiac arrhythmia treatment (Morgan et al., 1990).

Antimicrobial Activity

Benzamidostyrylbenzimidazole derivatives, which share structural features with N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide, have been synthesized and shown to possess antimicrobial activities against identifiable strains. This suggests their potential application in developing new antimicrobial agents (Kaushik et al., 2012).

Anticancer Research

Novel benzimidazole derivatives have been synthesized and characterized for their potential in anticancer research. These compounds have demonstrated significant activity against various cancer cell lines, suggesting their utility in developing new anticancer therapies (Krishnanjaneyulu et al., 2014).

Apoptotic Pathway Activation

Research on benzamide derivatives bearing pyrazole or indazole nuclei has revealed their ability to induce intrinsic apoptotic pathways by activating p53, highlighting their potential in cancer treatment strategies (Raffa et al., 2019).

Analgesic and Anti-inflammatory Activities

2-Methylaminobenzimidazole derivatives have been investigated for their analgesic and anti-inflammatory activities, showing significant effects in in vivo models. This research opens avenues for new pain and inflammation management therapies (Achar et al., 2010).

Anthelmintic Biopharmaceutical Evaluation

Anthelmintic (1H-benzimidazol-5(6)-yl)carboxamide derivatives have been evaluated for their solubility, permeability, and pharmacokinetic parameters, suggesting their potential in treating helmintic infections with improved biopharmaceutical properties (Rivera et al., 2007).

Histamine-3 Receptor Antagonism

A new class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives has shown potent histamine-3 receptor antagonist activity, providing insights into developing treatments for neurological disorders (Zhou et al., 2012).

Glucokinase Activation for Diabetes Treatment

Acetylenyl-containing benzamide derivatives have been identified as potent glucokinase activators, showing promise in type 2 diabetes treatment by enhancing glucose uptake and reducing glucose levels without significant hypoglycemia risk (Park et al., 2015).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]benzamide is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in glucose metabolism by converting glucose to glucose-6-phosphate .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . The compound shows appreciable hydrogen bond interactions with the Arg63 residue of GK, which is located in the allosteric site of the protein .

Biochemical Pathways

The activation of GK by this compound enhances the conversion of glucose to glucose-6-phosphate . This process is a key step in the glycolysis pathway, leading to the production of ATP, which provides energy for various cellular processes .

Pharmacokinetics

The compound’s effectiveness in in-vitro testing suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The activation of GK by this compound leads to significant hypoglycemic effects, making it a potential therapeutic agent for type-2 diabetes (T2D) . In in-vitro testing, certain derivatives of the compound strongly increased the catalytic action of GK .

Propiedades

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c26-22(17-11-5-2-6-12-17)25-20(15-16-9-3-1-4-10-16)21-23-18-13-7-8-14-19(18)24-21/h1-14,20H,15H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNNGENLSBRBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225148 | |

| Record name | N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25810-59-7 | |

| Record name | N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25810-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

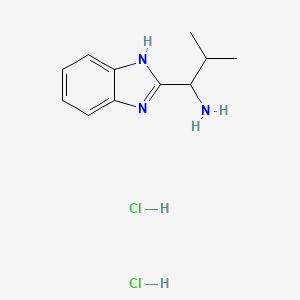

![{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol](/img/structure/B3119919.png)

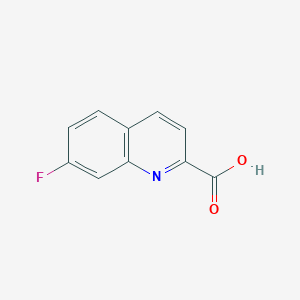

![[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine](/img/structure/B3119968.png)